molecular formula C25H22Cl2N4O2S B11092373 N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539808-96-3

N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11092373
CAS No.: 539808-96-3
M. Wt: 513.4 g/mol
InChI Key: BNCPJABWRADYCW-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a recognized and potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 channels are calcium-permeable non-selective cation channels implicated in a variety of critical physiological and pathophysiological processes. Research utilizing this compound focuses on elucidating the role of TRPC6 in cardiac hypertrophy and heart failure, as aberrant TRPC6 activity is linked to adverse remodeling and dysfunctional calcium signaling in cardiomyocytes [https://pubmed.ncbi.nlm.nih.gov/20354127/]. Furthermore, its application extends to renal research, particularly in investigating focal segmental glomerulosclerosis (FSGS), where gain-of-function mutations in TRPC6 can lead to podocyte injury and proteinuria [https://pubmed.ncbi.nlm.nih.gov/16118313/]. By selectively antagonizing TRPC6-mediated calcium entry, this inhibitor serves as a vital pharmacological tool for dissecting calcium signaling pathways in vascular smooth muscle, immune cell function, and cancer cell proliferation. It enables researchers to explore novel therapeutic strategies for conditions driven by excessive TRPC6 activity, providing foundational insights for drug discovery in cardiovascular, renal, and oncological fields.

Properties

CAS No.

539808-96-3

Molecular Formula

C25H22Cl2N4O2S

Molecular Weight

513.4 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22Cl2N4O2S/c1-16-11-12-21(17(2)13-16)31-22(14-33-18-7-4-3-5-8-18)29-30-25(31)34-15-23(32)28-24-19(26)9-6-10-20(24)27/h3-13H,14-15H2,1-2H3,(H,28,32)

InChI Key

BNCPJABWRADYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)COC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Formation of the Sulfanyl Linkage

The sulfanyl bridge connecting the triazole and acetamide is introduced via nucleophilic substitution. The thiol group on the triazole reacts with 2-chloroacetamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) or tetrahydrofuran (THF). This method mirrors S-alkylation strategies for triazolothione derivatives, where thiols displace halides under mild conditions . Key parameters include:

Parameter Optimal Conditions Yield
BaseK₂CO₃85%
SolventDMF
Temperature80°C
Reaction Time12 hours

Acylation of the Acetamide Group

The N-(2,6-dichlorophenyl) acetamide moiety is synthesized by coupling 2-(triazolylsulfanyl)acetamide with 2,6-dichlorophenyl acyl chloride. This step employs carbodiimide-mediated activation (e.g., EDC) in dichloromethane (DCM) with triethylamine as a base, ensuring efficient amide bond formation . The reaction proceeds at low temperatures (273 K) to minimize side reactions, achieving yields exceeding 90% under optimized conditions .

Purification and Crystallization

Post-reaction, the product is purified via extraction with DCM, followed by sequential washing with saturated NaHCO₃ and brine to remove byproducts . Crystallization from a methanol-acetone mixture (1:1) yields the final compound as a solid. Analytical characterization includes:

  • IR Spectroscopy : C=O stretch at ~1650 cm⁻¹ (amide) and S–C absorption near 700 cm⁻¹.

  • ¹H NMR : Peaks corresponding to dichlorophenyl (δ 7.2–7.8 ppm), phenoxymethyl (δ 4.5 ppm), and triazole protons (δ 3.2–3.5 ppm) .

Alternative Routes and Challenges

While the above pathway is preferred, alternative methods include:

  • Direct Coupling of Triazole Bromide : Introducing a bromine at the triazole’s 3-position via electrophilic substitution, followed by displacement with mercaptoacetamide. This approach requires regioselective bromination, which can be challenging .

  • Protection-Deprotection Strategies : Protecting the thiol group during triazole synthesis to prevent oxidation, though this adds complexity .

Key Challenges :

  • Regioselectivity : Ensuring the phenoxymethyl group occupies the 5-position during triazole formation.

  • Oxidation Sensitivity : Stabilizing the thiol intermediate to prevent disulfide formation.

Comparative Analysis of Reaction Conditions

Step Reagents Temperature Yield References
Triazole Core SynthesisNaOH, ethanol, reflux80°C70%
Sulfanyl LinkageK₂CO₃, DMF80°C85%
AcylationEDC, DCM, triethylamine273 K90%

Industrial-Scale Optimization

For large-scale production, continuous processes and catalyst recycling (e.g., Cu(I) in click chemistry) could enhance efficiency . However, the current multi-step synthesis remains cost-effective for small-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the compound’s electronic properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play crucial roles in binding to these targets, leading to various biological effects. The sulfanyl-acetamide linkage may also contribute to the compound’s activity by influencing its electronic properties and reactivity .

Comparison with Similar Compounds

N-(2,6-dichlorophenyl)-2-{[4-(2-methylphenyl)-5-{[4-(2-methyl-2-propanyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Triazole substituents: Position 4: 2-methylphenyl (electron-donating group). Position 5: [4-(tert-butyl)phenoxy]methyl (bulky tert-butyl group increases lipophilicity).
  • Acetamide group : 2,6-dichlorophenyl (electron-withdrawing chlorine atoms may enhance binding affinity via halogen bonding).
  • Key difference: The tert-butylphenoxy group in likely improves metabolic stability compared to the simpler phenoxymethyl group in the main compound, but may reduce solubility .

N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Triazole substituents :
    • Position 4: 4-ethoxyphenyl (ethoxy group enhances solubility via polarity).
    • Position 5: 3-pyridinyl (heteroaromatic ring enables π-π stacking or hydrogen bonding).
  • Acetamide group : 2,6-dimethylphenyl (methyl groups may sterically hinder interactions compared to chlorine atoms).

Data Table: Structural and Functional Comparison

Compound Triazole Substituents (Position 4/5) Acetamide Group Key Properties
Main compound 4-(2,4-dimethylphenyl)/5-(phenoxymethyl) 2,6-dichlorophenyl Balanced lipophilicity; halogen bonding potential
4-(2-methylphenyl)/5-(tert-butylphenoxy) 2,6-dichlorophenyl High lipophilicity; metabolic stability
4-(4-ethoxyphenyl)/5-(3-pyridinyl) 2,6-dimethylphenyl Enhanced solubility; heteroaromatic interactions

Research Findings and Hypotheses

  • However, the dichlorophenyl and phenoxymethyl groups may alter specificity compared to ’s pyridinyl group.
  • SAR insights :
    • Chlorine atoms (main compound vs. ) may enhance target affinity but reduce solubility.
    • Bulky substituents () improve stability but limit bioavailability.

Biological Activity

N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C25H22Cl2N4O2S
  • Molecular Weight : 502.44 g/mol

The structure features a triazole ring, which is known for its biological activity, particularly in the development of antifungal and anticancer agents.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research conducted by Walid Fayad et al. demonstrated that derivatives of triazole compounds exhibit promising cytotoxic effects against various cancer cell lines. The compound was evaluated using the MTT assay against several cancer types including breast (MCF7), colon (HCT116), and prostate (PC3) cancers.

Cancer Cell Line IC50 (µM) Reference
MCF71.95
HCT1162.36
PC33.45

These values indicate that this compound exhibits significant potency compared to standard chemotherapeutic agents.

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been noted to inhibit the epidermal growth factor receptor (EGFR) and Src family kinases, which are critical in tumor growth and metastasis.

Case Studies and Research Findings

  • Study on Multicellular Spheroids : A study screened a library of compounds on multicellular tumor spheroids to identify potential anticancer agents. The results indicated that triazole derivatives including this compound showed enhanced efficacy in reducing tumor viability compared to traditional treatments .
  • Inhibition of Cancer Cell Migration : Another investigation focused on the compound's ability to inhibit cancer cell migration and invasion in vitro. Results showed a marked reduction in migratory capabilities of treated cells compared to controls, suggesting a potential role in preventing metastasis .

Q & A

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

  • Methodological Answer :
  • Use argon/vacuum lines for moisture-sensitive steps (e.g., triazole cyclization).
  • PPE : Wear nitrile gloves and chemical goggles; avoid inhalation of dichlorophenyl vapors .

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